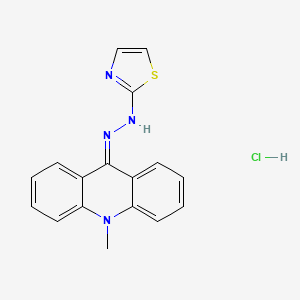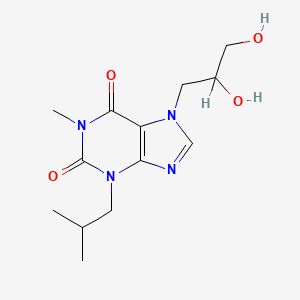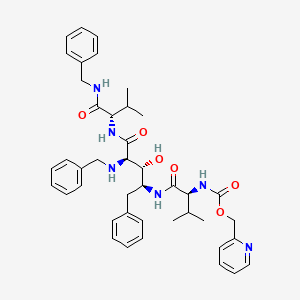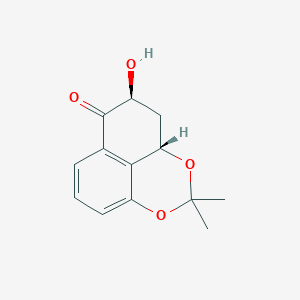
1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride typically involves the reaction of 1-Methyl-1H-imidazole-2-carboxaldehyde with dimethylhydrazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups.
Applications De Recherche Scientifique
1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparaison Avec Des Composés Similaires
1-Methyl-2-imidazolecarboxaldehyde: A related compound with similar structural features but different functional groups.
1-Methyl-1H-imidazole-2-carboxylic acid: Another imidazole derivative with distinct chemical properties.
Uniqueness: 1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride is unique due to its specific functional groups and reactivity
Propriétés
Numéro CAS |
134221-11-7 |
|---|---|
Formule moléculaire |
C7H14Cl2N4 |
Poids moléculaire |
225.12 g/mol |
Nom IUPAC |
N-methyl-N-[(E)-(1-methylimidazol-2-yl)methylideneamino]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H12N4.2ClH/c1-10(2)9-6-7-8-4-5-11(7)3;;/h4-6H,1-3H3;2*1H/b9-6+;; |
Clé InChI |
HREBSOMUTSKBKA-SWSRPJROSA-N |
SMILES isomérique |
CN1C=CN=C1/C=N/N(C)C.Cl.Cl |
SMILES canonique |
CN1C=CN=C1C=NN(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


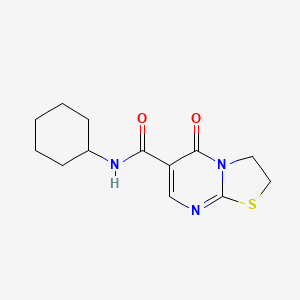
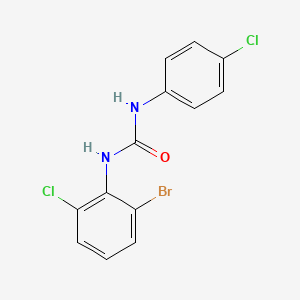
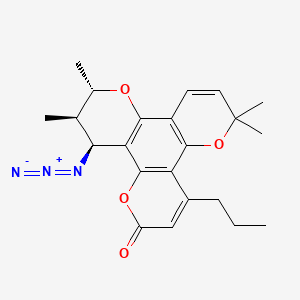

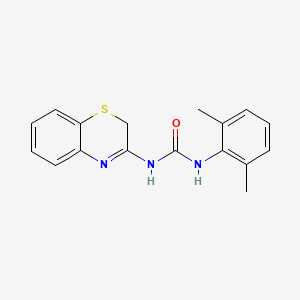
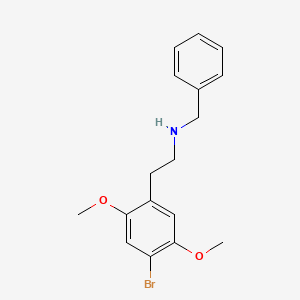

![9-(2-chlorophenyl)-3-methyl-N-prop-2-enyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729139.png)

